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Lurasidone (Hydrochloride)

Cat. No.: B8068855
M. Wt: 529.1 g/mol
InChI Key: NEKCRUIRPWNMLK-JQPVBIIXSA-N
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Description

Contextualization within Modern Neuropharmacology Research

Lurasidone (B1662784) is classified as an atypical antipsychotic agent. nih.gov In the landscape of neuropharmacology, its interest stems from its distinct mechanism of action, which differentiates it from many other compounds in its class. evidence-based-psychiatric-care.org Research into lurasidone contributes to the broader understanding of the complex interplay between various neurotransmitter systems, particularly the dopamine (B1211576) and serotonin (B10506) pathways, in the central nervous system. patsnap.com The study of its effects at a molecular and cellular level helps to elucidate the neurobiological underpinnings of various neuropsychiatric conditions. evidence-based-psychiatric-care.org

Rationale for Continued Investigation of Lurasidone (Hydrochloride) Mechanisms

The rationale for the ongoing investigation into lurasidone's mechanisms is multifaceted. A primary driver is its unique receptor-binding profile. evidence-based-psychiatric-care.org Lurasidone exhibits high affinity for dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors, where it acts as an antagonist. nih.govdrugbank.com It also functions as a partial agonist at serotonin 5-HT1A receptors. nih.govdrugbank.com This combination of activities is thought to be central to its pharmacological effects. dovepress.com

Furthermore, its negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors is a key area of research, as this characteristic is linked to a lower incidence of certain side effects commonly associated with other antipsychotic agents, such as sedation and weight gain. evidence-based-psychiatric-care.orgresearchgate.net Continued research aims to further unravel how this specific receptor interaction profile translates into its observed effects in both preclinical and clinical models. evidence-based-psychiatric-care.orgpatsnap.com Investigations into its influence on neuronal plasticity and gene expression, including its effects on brain-derived neurotrophic factor (BDNF), are also active areas of research. evidence-based-psychiatric-care.org

Data Tables

Table 1: Receptor Binding Affinities of Lurasidone

ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D20.994 - 1.7Antagonist
Serotonin 5-HT2A0.47 - 2.0Antagonist
Serotonin 5-HT70.495 - 2.10Antagonist
Serotonin 5-HT1A6.38 - 6.8Partial Agonist
Alpha-2C Adrenergic10.8 - 16.2Antagonist
Histamine H1>1000Negligible
Muscarinic M1>1000Negligible

Data sourced from multiple studies. nih.govdrugbank.comcambridge.orgfda.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H37ClN4O2S B8068855 Lurasidone (Hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O2S.ClH/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)35-29-26;/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2;1H/t18?,19?,20-,21-,24?,25?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKCRUIRPWNMLK-JQPVBIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry and Process Development for Lurasidone Hydrochloride

Established Synthetic Routes to Lurasidone (B1662784) (Hydrochloride)

The foundational synthetic strategies for Lurasidone hydrochloride typically involve the convergent assembly of three key molecular fragments. These core building blocks are:

A C2-symmetric trans-1,2-disubstituted cyclohexane (B81311) derivative, such as ((1R,2R)-cyclohexane-1,2-diyl)dimethanol. tandfonline.com

A piperazine (B1678402) benzothiazole (B30560) moiety, specifically 3-(piperazin-1-yl)benzo[d]isothiazole. google.com

A bicycloheptane (B81988) fused succinimide, such as (3aR,4S,7R,7aS)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. google.com

The initial synthesis disclosed in U.S. Patent No. 5,532,372 began with racemic trans-1,2-cyclohexanedicarboxylic acid. epo.orggoogle.com This process involved the reduction of the dicarboxylic acid to form 1,2-bis(hydroxymethyl)cyclohexane, which was then converted to its corresponding dimesylate derivative, trans-1,2-bis(methanesulfonyloxymethyl)cyclohexane, by reacting it with a methane (B114726) sulfonyl halide. epo.org This activated intermediate was subsequently reacted with 1-(1,2-benzisothiazol-3-yl)piperazine to yield a spirocyclic quaternary ammonium (B1175870) intermediate, specifically trans-3a,7a-octahydroisoindolium-2-spiro-1'-[4'-(1,2-benzisothiazol-3-yl)]piperazine methanesulfonate. epo.org The final step involved the alkylation of bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximide with this spiro intermediate to form racemic lurasidone base. epo.org The desired enantiomer was then obtained through resolution using tartaric acid. epo.org

A common industrial-scale route involves the condensation reaction between (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com This reaction is typically carried out in a solvent like toluene (B28343) in the presence of a base such as potassium carbonate at elevated temperatures. google.comchemicalbook.com After the reaction is complete, the lurasidone base is isolated and then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol. google.comchemicalbook.com

The key steps in a representative established synthesis are outlined below:

StepReactantsReagents/ConditionsProduct
1. Mesylation (1R,2R)-cyclohexane-1,2-diyldimethanolMethane sulfonyl halide(1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane
2. Spirocyclization (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, 3-(piperazin-1-yl)benzo[d]isothiazoleSodium Carbonate, Acetonitrile (B52724)trans-3a,7a-octahydroisoindolium-2-spiro-1'-[4'-(1,2-benzisothiazol-3-yl)]piperazine methanesulfonate
3. N-Alkylation Spiro intermediate from Step 2, bicyclo[2.2.1]heptane-2-exo-3-exo-dicarboximidePotassium Carbonate, Dibenzo-18-crown-6 (B77160), Xylene (reflux)Lurasidone (racemic base)
4. Salt Formation Lurasidone baseHydrochloric Acid, Isopropanol/AcetoneLurasidone Hydrochloride

Optimization Strategies for Lurasidone (Hydrochloride) Synthesis Processes

The initial synthetic routes for Lurasidone, while effective, presented several challenges for large-scale industrial production, including the use of hazardous reagents, expensive catalysts, and purification methods not amenable to manufacturing. epo.orggoogle.com Consequently, significant efforts have been directed toward process optimization to enhance efficiency, reduce costs, and improve the environmental footprint.

Key areas of optimization have included:

Avoidance of Hazardous Reagents: The original synthesis employed lithium aluminum hydride (LiAlH4) for the reduction of dicarboxylic acid, a highly pyrophoric reagent that poses significant handling risks on an industrial scale. epo.orgguidechem.com Alternative, safer reducing agents have been explored.

Elimination of Expensive Catalysts: Early methods utilized dibenzo-18-crown-6 as a phase transfer catalyst, which is costly and contributes to production expenses. epo.orgguidechem.com Optimized processes have sought to eliminate the need for such catalysts. epo.org

Improved Purification Methods: The reliance on column chromatography for purification in early syntheses is impractical and not economically viable for large-scale production. epo.org Newer processes focus on isolating intermediates and the final product through crystallization, which is more scalable. google.com

Alternative Bases and Reaction Conditions: The choice of base in the condensation step is critical for minimizing byproduct formation. Strategies have included replacing sodium or potassium carbonate with dibasic potassium phosphate (B84403) in the presence of a small amount of water. google.com Another approach uses insoluble inorganic bases, such as calcium hydroxide (B78521), which can be easily separated by filtration and helps produce a purer intermediate, leading to a final product with purity exceeding 99%. google.com

Cost-Effective Reagents: The use of inexpensive and low-toxicity reagents like ammonium acetate (B1210297) and calcium hydroxide has been implemented to reduce costs and environmental impact. google.com

Optimization StrategyOriginal MethodOptimized MethodAdvantage of Optimization
Reducing Agent Lithium Aluminium Hydride (LiAlH4) epo.orgAlternative reducing agents (e.g., Red-Al) tandfonline.comAvoids highly pyrophoric and hazardous reagent, improving industrial safety. epo.org
Catalyst Dibenzo-18-crown-6 epo.orgCatalyst-free or use of cheaper alternatives epo.orgReduces production costs significantly. epo.org
Purification Column Chromatography epo.orgCrystallization of an organic acid salt (e.g., oxalate) google.comMore scalable, efficient, and cost-effective for industrial production. epo.orggoogle.com
Base Selection Sodium Carbonate epo.orgDibasic potassium phosphate google.com or insoluble bases like Ca(OH)₂ google.comReduces byproduct formation, increases yield and purity, and simplifies workup. google.comgoogle.com

Characterization and Study of Synthesis-Related Impurities and Byproducts of Lurasidone (Hydrochloride)

Ensuring the purity of Lurasidone hydrochloride is critical for its use as an active pharmaceutical ingredient (API). Impurities can arise from various sources during the synthetic process, including unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. veeprho.com Regulatory bodies like the ICH, FDA, and EMA have strict guidelines for the control of these impurities. veeprho.com

Synthesis-related impurities in Lurasidone can be broadly categorized as:

Process-Related Impurities: These include unreacted raw materials from the benzisothiazole or isoindole ring synthesis, residual solvents, and byproducts from the key coupling and amidation steps. veeprho.com For instance, a carbonate impurity has been described as a byproduct in syntheses using carbonate bases. google.com

Degradation Impurities: Lurasidone can degrade under certain stress conditions. It has been shown to be unstable under photolytic, alkaline, and oxidative stress, while remaining relatively stable to acidic and thermal stress. nih.gov The isoindole-1,3-dione ring is particularly susceptible to alkaline hydrolysis, and the benzisothiazole ring can undergo oxidation. nih.gov

Advanced analytical techniques are employed to separate and characterize these impurities. A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) method has been developed for the separation and characterization of both process-related and forced degradation products. nih.gov In one study, fourteen related compounds were identified, nine of which had not been previously reported. nih.gov The identification was based on accurate mass measurements of parent and product ions. nih.gov

Furthermore, specific potential genotoxic impurities (GTIs) have been identified and quantified using sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Two such impurities are 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (PBI) and 4-chloro-1,2-benzisothiazole (CBI), which are related to the synthesis of Lurasidone. researchgate.net

Impurity TypeExamplePotential SourceAnalytical Method
Process-Related Carbonate byproduct google.comUse of carbonate bases in condensation step google.comHPLC, LC-MS
Process-Related (GTI) 3-(1-piperazinyl)-1,2-benzisothiazole (PBI) researchgate.netIntermediate in the synthesis of the piperazine benzothiazole moiety researchgate.netLC-MS/MS researchgate.net
Degradation Hydrolysis products nih.govnih.govAlkaline stress conditions nih.govnih.govLC-QTOF-MS nih.gov
Degradation Oxidation products nih.govnih.govOxidative stress conditions nih.govnih.govLC-QTOF-MS nih.gov

Development of Novel Methodologies for Lurasidone (Hydrochloride) Synthesis

Research into novel synthetic methodologies for Lurasidone hydrochloride aims to further improve upon existing processes by enhancing efficiency, purity, and stereoselectivity while reducing steps and costs.

One innovative approach involves a process that prepares the lurasidone base in a reaction system free from inorganic salts, thereby avoiding related byproducts. google.com In this method, the crude lurasidone base is purified by converting it into an addition salt with an organic carboxylic acid, such as oxalic acid. google.com This lurasidone oxalate (B1200264) salt is easily crystallized to a high degree of purity. google.com The purified oxalate salt is then converted to the final lurasidone hydrochloride product. google.com This strategy provides a highly efficient purification step that avoids chromatography and the issues associated with inorganic salt removal. google.com

Receptor Pharmacology and Molecular Mechanisms of Lurasidone Hydrochloride

In Vitro Ligand Binding Profiles and Affinities of Lurasidone (B1662784) (Hydrochloride)

The therapeutic effects and side-effect profile of lurasidone are largely dictated by its affinity for a range of central nervous system receptors. Lurasidone exhibits high affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, moderate affinity for certain adrenergic receptors, and notably low affinity for histaminergic and muscarinic receptors, which is thought to contribute to its favorable tolerability profile regarding certain side effects like sedation and weight gain. evidence-based-psychiatric-care.org

Lurasidone demonstrates a high binding affinity for dopamine D2 receptors, a key target for antipsychotic medications. drugbank.comnih.gov This interaction is fundamental to its therapeutic effects in psychotic disorders. Research indicates that lurasidone's affinity for the D2 receptor is potent, with reported Ki values of approximately 0.994 nM to 1.68 nM. drugbank.comcambridge.org In addition to its high affinity for D2 receptors, lurasidone also interacts with D3 receptors, though with a slightly lower affinity. researchgate.net Notably, lurasidone is characterized by a lack of significant affinity for the dopamine D4 receptor, a feature that may contribute to its cognitive-enhancing effects. nih.gov

Table 1: Lurasidone Binding Affinities for Dopamine Receptors

Receptor Subtype Binding Affinity (Ki, nM)
D2 0.994 - 1.68 drugbank.comcambridge.org
D3 Lower affinity than D2 researchgate.net
D4.4 Negligible nih.gov

Lurasidone possesses a complex and high-affinity binding profile for several serotonin (5-HT) receptor subtypes. It is a potent antagonist at 5-HT2A receptors, with a Ki value of approximately 0.47 nM to 2.03 nM. drugbank.comcambridge.org This 5-HT2A antagonism, in conjunction with D2 receptor blockade, is a hallmark of atypical antipsychotics. drugbank.com

Furthermore, lurasidone exhibits a particularly high affinity for the 5-HT7 receptor, acting as an antagonist with a Ki value around 0.495 nM to 0.5 nM. evidence-based-psychiatric-care.orgdrugbank.com This strong 5-HT7 receptor antagonism is a distinguishing feature of lurasidone and is thought to contribute to its pro-cognitive and antidepressant properties. evidence-based-psychiatric-care.orgpsychscenehub.com

Lurasidone also demonstrates a high affinity for the 5-HT1A receptor, where it functions as a partial agonist. nih.govresearchgate.net The reported Ki value for this interaction is approximately 6.38 nM to 6.8 nM. evidence-based-psychiatric-care.orgdrugbank.com The partial agonism at 5-HT1A receptors is believed to contribute to the anxiolytic and antidepressant effects of the compound. researchgate.net In contrast, lurasidone shows weak or negligible affinity for 5-HT1B, 5-HT3, and 5-HT4 receptors.

Table 2: Lurasidone Binding Affinities for Serotonin Receptors

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
5-HT1A 6.38 - 6.8 evidence-based-psychiatric-care.orgdrugbank.com Partial Agonist nih.govresearchgate.net
5-HT2A 0.47 - 2.03 drugbank.comcambridge.org Antagonist evidence-based-psychiatric-care.orgresearchgate.net
5-HT7 0.495 - 0.5 evidence-based-psychiatric-care.orgdrugbank.com Antagonist evidence-based-psychiatric-care.orgresearchgate.net
5-HT1B Weak/Negligible N/A
5-HT3 Weak/Negligible N/A
5-HT4 Weak/Negligible N/A

Lurasidone interacts with adrenergic receptors, albeit with generally lower affinity compared to its primary dopamine and serotonin targets. It displays moderate affinity for the α2C-adrenergic receptor, with a reported Ki of 10.8 nM. evidence-based-psychiatric-care.orgdrugbank.com Its affinity for α1A and α2A adrenergic receptors is considered low to moderate, with Ki values of approximately 48 nM and 41 nM, respectively. evidence-based-psychiatric-care.org The antagonism at these receptors may play a role in some of the compound's therapeutic effects and side-effect profile. researchgate.netresearchgate.net

Table 3: Lurasidone Binding Affinities for Adrenergic Receptors

Receptor Subtype Binding Affinity (Ki, nM)
α1A ~48 evidence-based-psychiatric-care.org
α2A ~41 evidence-based-psychiatric-care.org
α2C 10.8 evidence-based-psychiatric-care.orgdrugbank.com

A significant aspect of lurasidone's pharmacological profile is its very low to negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors. evidence-based-psychiatric-care.orgdrugbank.comnih.gov The IC50 values for both H1 and M1 receptors are reported to be greater than 1000 nM. cambridge.org This lack of significant binding to these receptors is thought to underlie the low incidence of side effects such as sedation, weight gain, and anticholinergic effects (e.g., dry mouth, constipation) that are often associated with other antipsychotic medications. evidence-based-psychiatric-care.orgnih.gov

Functional Activity and Receptor Agonism/Antagonism of Lurasidone (Hydrochloride)

Beyond its binding affinity, the functional activity of lurasidone at its target receptors determines its ultimate pharmacological effect. Lurasidone acts as an antagonist at several key receptors while exhibiting partial agonist activity at another.

Lurasidone functions as a potent antagonist at dopamine D2 receptors. evidence-based-psychiatric-care.orgnih.govresearchgate.net This antagonism is a core mechanism for its antipsychotic efficacy, as it modulates dopaminergic neurotransmission in the mesolimbic pathway of the brain. The blockade of D2 receptors is a well-established mechanism for alleviating the positive symptoms of schizophrenia. drugbank.com In vitro functional assays have consistently demonstrated the antagonistic properties of lurasidone at the D2 receptor. nih.gov

Serotonin 5-HT2A Receptor Antagonism

Lurasidone (Hydrochloride) is an atypical antipsychotic agent that demonstrates potent antagonist activity at the serotonin 5-HT2A receptor. patsnap.comdrugbank.com This action is a cornerstone of its "atypical" classification, a feature shared with other second-generation antipsychotics. evidence-based-psychiatric-care.org The antagonism of 5-HT2A receptors is believed to work in concert with dopamine D2 receptor blockade to achieve its therapeutic effects. patsnap.com Specifically, this dual action is thought to be integral in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. patsnap.com

The high affinity of lurasidone for the 5-HT2A receptor is a key component of its pharmacological profile. nih.govpediatriconcall.com Research indicates a strong binding affinity, with a reported Ki (inhibition constant) value of approximately 0.47 nM to 2.0 nM. drugbank.comevidence-based-psychiatric-care.org This potent blockade of 5-HT2A receptors is also hypothesized to contribute to a reduction in the negative symptoms of schizophrenia, including social withdrawal and apathy. patsnap.com Furthermore, antagonism at this receptor may help to lessen the extrapyramidal side effects that are more commonly associated with agents that primarily rely on D2 receptor antagonism. patsnap.comdrugbank.com

Serotonin 5-HT7 Receptor Antagonism and its Role in Neuropharmacology

A distinguishing feature of lurasidone's receptor pharmacology is its high-affinity antagonism of the serotonin 5-HT7 receptor. nih.govnih.gov Compared to other atypical antipsychotics, lurasidone exhibits one of the highest binding affinities for this receptor, with Ki values reported to be as low as 0.495 nM to 0.5 nM. drugbank.comevidence-based-psychiatric-care.org This potent 5-HT7 receptor blockade is believed to contribute significantly to lurasidone's neuropharmacological profile, particularly its effects on mood and cognition. patsnap.comnih.gov

The antagonism of 5-HT7 receptors by lurasidone has been implicated in its antidepressant and cognitive-enhancing properties. nih.govnih.gov Preclinical studies have shown that 5-HT7 receptor antagonists can produce antidepressant-like responses. nih.gov In animal models, the pro-cognitive effects of lurasidone, specifically the amelioration of learning and memory deficits induced by the NMDA receptor antagonist MK-801, were shown to be dependent on its 5-HT7 receptor antagonism. nih.gov These effects were blocked by the administration of a 5-HT7 receptor agonist, highlighting the critical role of this mechanism in lurasidone's action. nih.gov This activity may contribute to its pharmacological effects in patients with schizophrenia and bipolar depression. nih.govnih.gov Chronic administration of lurasidone may lead to the desensitization of 5-HT7 receptors, which in turn enhances serotonergic transmission. mdpi.com

Table 1: Receptor Binding Affinities (Ki, nM) of Lurasidone
ReceptorBinding Affinity (Ki, nM)Reference
Serotonin 5-HT70.5 evidence-based-psychiatric-care.org
Dopamine D21.6 evidence-based-psychiatric-care.org
Serotonin 5-HT2A2.0 evidence-based-psychiatric-care.org
Serotonin 5-HT1A6.8 evidence-based-psychiatric-care.org
Adrenergic α2C10.8 drugbank.comevidence-based-psychiatric-care.org
Adrenergic α2A41 evidence-based-psychiatric-care.org
Adrenergic α148 evidence-based-psychiatric-care.org

Serotonin 5-HT1A Receptor Partial Agonism and Related Mechanisms

In addition to its antagonist properties, lurasidone functions as a partial agonist at the serotonin 5-HT1A receptor, with a binding affinity (Ki) of approximately 6.38 nM to 6.8 nM. drugbank.comevidence-based-psychiatric-care.org This partial agonism is another crucial element of its multifaceted mechanism of action, contributing to its potential anxiolytic and antidepressant effects. patsnap.comnih.gov The interaction with 5-HT1A receptors is thought to modulate serotonergic activity, which is often dysregulated in mood disorders. mdpi.com

Adrenergic α2C Receptor Antagonism

Antagonism of α2C adrenergic receptors is hypothesized to enhance both noradrenergic and dopaminergic transmission, particularly in the prefrontal cortex. patsnap.com By blocking these presynaptic autoreceptors, lurasidone may increase the release of norepinephrine and dopamine, which could potentiate its antidepressant and pro-cognitive effects. This mechanism provides an additional pathway, distinct from its primary serotonergic actions, through which lurasidone may exert its clinical benefits. patsnap.comnih.gov

Downstream Molecular and Cellular Mechanisms Modulated by Lurasidone (Hydrochloride)

Beyond its direct interactions with neurotransmitter receptors, the therapeutic actions of lurasidone (Hydrochloride) are mediated by a cascade of downstream molecular and cellular events. These long-term neuroadaptive changes involve the modulation of neuronal plasticity and the regulation of gene expression through epigenetic mechanisms. evidence-based-psychiatric-care.org Such alterations are believed to underpin the sustained clinical improvements observed with chronic treatment. nih.gov

Modulation of Neuronal Plasticity

Preclinical research has consistently shown that lurasidone promotes neuronal plasticity. evidence-based-psychiatric-care.org A key target in this process is the Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic function. nih.gov Chronic administration of lurasidone has been found to increase the expression of BDNF in critical brain regions like the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgoup.com

In a study using serotonin transporter knockout (SERT KO) rats, a model for mood disturbances, chronic lurasidone treatment normalized the reduced expression of BDNF in the prefrontal cortex. nih.gov This effect was linked to the regulation of specific BDNF transcripts. nih.gov Similarly, in a study investigating the co-administration of lurasidone and the mood stabilizer valproate, the combination produced a more significant increase in BDNF expression in the ventral hippocampus compared to either drug alone. nih.govresearchgate.net These findings suggest that lurasidone's ability to boost neurotrophic support is a vital downstream mechanism that may contribute to the amelioration of functions that are deteriorated in various psychiatric conditions. nih.govnih.gov

Epigenetic Mechanisms and Gene Transcription Regulation by Lurasidone (Hydrochloride)

Lurasidone has been shown to modulate epigenetic mechanisms that control gene transcription, providing a pathway for inducing lasting changes in brain function. evidence-based-psychiatric-care.org Epigenetic modifications, such as DNA methylation and histone modifications, regulate how genes are expressed without altering the underlying DNA sequence. mdpi.comnih.gov

Studies have demonstrated that lurasidone can influence these processes. For instance, in animal models of chronic stress, which induced hypermethylation of the glucocorticoid responsive element (GRE) of the Gadd45β gene and reduced its expression, lurasidone treatment prevented these epigenetic changes and normalized the gene's expression. mdpi.comnih.gov This suggests lurasidone can counteract the effects of stress by interfering with the epigenetic alterations produced by adverse experiences. mdpi.com

Additionally, research on the combined administration of lurasidone and valproate found that the drug combination regulated histone deacetylases (HDACs), specifically HDAC-2 and HDAC-5. researchgate.netnih.gov Since HDACs play a critical role in chromatin structure and gene transcription, their modulation by lurasidone suggests a mechanism by which it can produce sustained changes in the expression of genes related to neuronal plasticity. nih.govresearchgate.net

Table 2: Summary of Lurasidone's Effects on Downstream Molecular Mechanisms
MechanismKey Molecule/ProcessObserved Effect of LurasidoneBrain RegionReference
Neuronal PlasticityBrain-Derived Neurotrophic Factor (BDNF)Increased/Normalized expressionPrefrontal Cortex, Hippocampus evidence-based-psychiatric-care.orgnih.govnih.gov
Epigenetic RegulationDNA Methylation (of Gadd45β gene)Prevented stress-induced hypermethylationPrefrontal Cortex mdpi.comnih.gov
Gene TranscriptionGadd45β gene expressionNormalized stress-induced reductionPrefrontal Cortex mdpi.comnih.gov
Epigenetic RegulationHistone Deacetylases (HDAC-2, HDAC-5)Modulated expression (with Valproate)Hippocampus researchgate.netnih.gov

Influence on Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)

Lurasidone has been shown in preclinical studies to modulate the expression of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival, differentiation, and synaptic plasticity. evidence-based-psychiatric-care.orgresearchgate.net Long-term treatment with antipsychotic drugs can lead to neuroadaptive changes that enhance neuronal plasticity and may improve core symptoms of psychiatric disorders. nih.gov

In rodent models, chronic administration of lurasidone increases the expression of BDNF in key brain regions, including the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgresearchgate.netnih.gov Studies using real-time PCR have demonstrated that repeated lurasidone treatment elevates total BDNF mRNA levels in the rat prefrontal cortex and, to a lesser degree, in the hippocampus under basal conditions. nih.gov This increase in BDNF mRNA in the prefrontal cortex is accompanied by an enhancement of mature BDNF protein levels. nih.govresearchgate.net

Furthermore, lurasidone can modulate the responsiveness of neurotrophins to stress, a significant factor in psychiatric disorders. evidence-based-psychiatric-care.orgnih.gov In rats treated with lurasidone, the modulation of BDNF mRNA levels in response to acute stress was significantly potentiated, particularly in the hippocampus. nih.gov This regulation occurs through the selective modulation of different BDNF isoforms. nih.gov The ability of lurasidone to enhance neuroplasticity, which is often impaired in conditions like schizophrenia and mood disorders, may contribute to its long-term therapeutic efficacy. evidence-based-psychiatric-care.org

In animal models of impaired emotional control, such as serotonin transporter knockout (SERT KO) rats, chronic lurasidone treatment has been shown to normalize the reduced expression of BDNF in the prefrontal cortex. oup.com This effect is achieved through the regulation of specific neurotrophin transcripts, primarily exon VI. oup.com Co-administration of lurasidone with the mood stabilizer valproate has also been found to produce a greater increase in BDNF expression in the ventral hippocampus compared to either drug alone, suggesting a synergistic effect on neuroplasticity. nih.gov

Table 1: Effects of Chronic Lurasidone Administration on BDNF Expression in Rats

Brain Region Effect on BDNF mRNA Effect on Mature BDNF Protein Condition Reference
Prefrontal Cortex Increased Increased Basal nih.gov
Hippocampus Increased (to a lesser extent) Not significantly affected Basal nih.govresearchgate.net
Prefrontal Cortex Potentiated response - Acute Stress nih.gov
Hippocampus Markedly potentiated response - Acute Stress nih.gov
Prefrontal Cortex Normalized reduced expression - SERT KO Model oup.com

Preclinical Neurochemical Transmission Modulation (Dopamine, Serotonin, Noradrenaline Systems)

Lurasidone's pharmacological profile is characterized by its multi-receptor binding and its ability to modulate key neurotransmitter systems implicated in psychiatric disorders. nih.gov It acts as a full antagonist at dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor. evidence-based-psychiatric-care.orgnih.govnih.gov

Dopamine System: Lurasidone demonstrates high binding affinity for dopamine D2 receptors (Ki = 0.994 - 1.68 nM). evidence-based-psychiatric-care.orgdrugbank.comcambridge.org In vivo microdialysis studies in rats have shown that lurasidone dose-dependently increases the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine, with a preferential effect in the frontal cortex compared to the striatum. evidence-based-psychiatric-care.orgselleckchem.com This suggests a region-specific modulation of dopamine turnover. Acute administration of lurasidone has been found to increase the release of dopamine in the medial prefrontal cortex (mPFC) and striatal regions. researchgate.net

Serotonin System: Lurasidone has a complex interaction with the serotonin system, showing very high affinity for the 5-HT7 receptor (Ki = 0.495 nM), high affinity for the 5-HT2A receptor (Ki = 0.47 - 2.03 nM), and potent partial agonism at the 5-HT1A receptor (Ki = 6.38 - 6.75 nM). evidence-based-psychiatric-care.orgdrugbank.comcambridge.org The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant properties. nih.gov While acute systemic administration in some microdialysis studies did not affect serotonin release, sub-chronic treatment has been shown to enhance serotonergic transmission. nih.gov This delayed effect is proposed to occur via the desensitization of both 5-HT1A and 5-HT7 autoreceptors in the dorsal raphe nucleus. nih.gov The modulation of serotonergic transmission is considered crucial for its therapeutic actions, including effects on mood and cognition. nih.gov

Noradrenaline System: Lurasidone also interacts with noradrenergic receptors, albeit with moderate to lower affinity compared to its primary dopamine and serotonin targets. It displays moderate affinity for α2C-adrenergic receptors (Ki = 10.8 nM) and α2A-adrenergic receptors (Ki = 41 nM), and weaker affinity for α1-adrenergic receptors (Ki = 48 nM). evidence-based-psychiatric-care.orgcambridge.org Preclinical microdialysis studies have demonstrated that effective doses of lurasidone can increase the release of noradrenaline in the insular cortex. nih.gov

Table 2: Receptor Binding Affinities (Ki, nM) of Lurasidone

Receptor Ki (nM) Action Reference
Dopamine D2 0.994 - 1.68 Antagonist evidence-based-psychiatric-care.orgdrugbank.comcambridge.org
Serotonin 5-HT7 0.495 - 0.5 Antagonist evidence-based-psychiatric-care.orgdrugbank.com
Serotonin 5-HT2A 0.47 - 2.03 Antagonist evidence-based-psychiatric-care.orgdrugbank.comcambridge.org
Serotonin 5-HT1A 6.38 - 6.75 Partial Agonist evidence-based-psychiatric-care.orgdrugbank.comcambridge.org
Noradrenaline α2C 10.8 Antagonist evidence-based-psychiatric-care.orgdrugbank.comcambridge.org
Noradrenaline α2A 41 Antagonist evidence-based-psychiatric-care.org
Noradrenaline α1 48 Antagonist evidence-based-psychiatric-care.orgcambridge.org
Serotonin 5-HT2C 415 Antagonist evidence-based-psychiatric-care.orgcambridge.org

In Vitro Enzyme Inhibition Studies (e.g., hERG channel)

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is critical for cardiac repolarization. Inhibition of this channel by various medications is an undesirable property as it can prolong the QT interval of the electrocardiogram, potentially leading to life-threatening arrhythmias. nih.govresearchgate.net Therefore, assessing the potential for hERG channel blockade is a standard part of the preclinical evaluation of new chemical entities.

While specific IC50 values for lurasidone's direct inhibition of the hERG channel are not extensively detailed in the provided search results, related research on voltage-gated potassium (Kv) channels offers relevant insights. A study on rabbit coronary arterial smooth muscle cells investigated the effects of lurasidone on vascular Kv channels. The findings showed that lurasidone inhibits these channels in a dose-dependent manner. nih.govresearchgate.net

The study determined that the inhibitory action of lurasidone is use-dependent and results from a shift in the steady-state inactivation curve. nih.govresearchgate.net Further investigation into specific Kv subtypes revealed that the inhibitory effect of lurasidone was significantly reduced by pretreatment with a Kv1.5 subtype inhibitor, whereas inhibitors for Kv2.1 or Kv7 subtypes did not markedly alter the effect. nih.govresearchgate.net This suggests that lurasidone's inhibitory action on vascular Kv channels primarily targets the Kv1.5 subtype. nih.govresearchgate.net

Table 3: In Vitro Inhibition of Voltage-Gated Potassium (Kv) Channels by Lurasidone

Channel/Target IC50 Primary Subtype Tissue Source Reference
Vascular Kv Channels 1.88 ± 0.21 µM Kv1.5 Rabbit coronary arterial smooth muscle cells nih.govresearchgate.net

Preclinical Pharmacokinetics and Drug Metabolism Research of Lurasidone Hydrochloride

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats, have been instrumental in characterizing the absorption and distribution profile of lurasidone (B1662784). Following oral administration in rats, lurasidone is absorbed and reaches peak plasma concentrations relatively quickly. nih.gov The absolute oral bioavailability has been reported to be approximately 23% in this species, suggesting a significant portion of the drug undergoes first-pass metabolism. nih.gov Pharmacokinetic analyses in rats have shown that lurasidone exhibits dose-independent kinetics within certain intravenous and oral dose ranges. nih.gov

Distribution studies reveal that lurasidone is extensively distributed throughout the body. In male Sprague-Dawley rats, lurasidone was found in all nine tissues examined, which included the brain, liver, kidneys, heart, spleen, lungs, small intestine, muscle, and adipose tissues. nih.govsci-hub.se The tissue-to-plasma concentration ratios indicated the highest concentrations were in adipose tissue and the small intestine. nih.govsci-hub.se Notably, lurasidone is highly bound to plasma proteins, with an approximate binding of 99.6% in rats, a value that appears to be independent of concentration. nih.gov Studies using radiolabeled lurasidone in Long Evans rats also demonstrated significant distribution to the eyeball, particularly in pigmented tissues. fda.gov

Tissue-to-Plasma Ratios of Lurasidone in Rats
TissueTissue-to-Plasma Ratio
Brain1.04 - 1.06
Adipose Tissue9.16
Small Intestine3.84

Metabolic Pathways and Enzyme Systems Involved in Lurasidone (Hydrochloride) Biotransformation

The biotransformation of lurasidone is extensive and primarily occurs in the liver. In vitro and in vivo studies have elucidated the key enzymatic systems and chemical reactions involved in its metabolism.

The metabolism of lurasidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme responsible for its biotransformation. nih.govnih.govmdpi.comnih.gov In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in lurasidone's metabolic clearance. nih.govresearchgate.net It is important to note that lurasidone is not a significant substrate for other major CYP isoenzymes such as CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP2E1. psychopharmacologyinstitute.comfda.gov This specificity for CYP3A4 has significant implications for potential drug-drug interactions. While lurasidone is a substrate for CYP3A4, it has also been shown to be a competitive inhibitor of this enzyme, albeit moderately. nih.gov

Lurasidone undergoes extensive metabolism through several key biotransformation pathways. The primary routes of metabolism include:

Oxidative N-dealkylation: This is a major pathway in the breakdown of lurasidone. nih.govnih.govnih.gov

Hydroxylation of the norbornane (B1196662) or cyclohexane (B81311) ring: This process introduces a hydroxyl group onto these ring structures. nih.govnih.govnih.gov

S-oxidation: This involves the oxidation of the sulfur atom in the lurasidone molecule. nih.govnih.govnih.gov

Reductive cleavage of the isothiazole (B42339) ring: This pathway involves the breaking of the isothiazole ring structure, which may be followed by S-methylation. nih.gov

These metabolic transformations result in a variety of metabolites, some of which retain pharmacological activity.

Excretion Pathways in Preclinical Animal Models

Mass balance studies, typically conducted in preclinical animal models to understand elimination routes, indicate that lurasidone and its metabolites are primarily eliminated through the feces. Following a single oral dose of radiolabeled lurasidone, approximately 80% of the total radioactivity is recovered in the feces, with a smaller portion, around 9%, recovered in the urine. drugbank.comgoodrx.com

Studies in specific preclinical models have provided further insight into distribution and excretion. In Sprague-Dawley rats, for instance, research has shown that lurasidone is excreted into breast milk and is capable of crossing the placental barrier to enter the fetus. goodrx.com

Plasma Protein Binding Research (e.g., Interaction with Human Serum Albumin)

Lurasidone exhibits a high degree of binding to plasma proteins in preclinical in vitro assays. nih.gov Research indicates that it is extensively bound, with estimates around 99.8%, to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (α1-AGP). psychopharmacologyinstitute.comevidence-based-psychiatric-care.org This high affinity for plasma proteins is a critical factor in its pharmacokinetic profile. nih.gov

Detailed investigations into the molecular interaction between lurasidone and HSA have revealed that lurasidone primarily binds to site I (subdomain IIA) of the albumin protein, near tryptophan residues. nih.gov The binding is characterized as an endothermic and hydrophobic interaction. nih.gov Spectroscopic and molecular docking studies have determined the binding constants, indicating a stable lurasidone-HSA complex. nih.govnih.gov

Importantly, in vitro studies have demonstrated that the potential for displacement interactions at the protein-binding level is low. The binding of lurasidone to serum proteins was not significantly altered by the presence of other drugs such as biperiden, flunitrazepam, haloperidol, or diazepam at clinically relevant concentrations. nih.govtga.gov.au Conversely, lurasidone did not displace these co-incubated drugs from their protein binding sites. nih.gov

Table 1: Preclinical Plasma Protein Binding Characteristics of Lurasidone
ParameterFindingSource
Extent of Binding ~99.8% psychopharmacologyinstitute.comevidence-based-psychiatric-care.org
Primary Binding Proteins Human Serum Albumin (HSA), Alpha-1-acid glycoprotein (α1-AGP) evidence-based-psychiatric-care.org
HSA Binding Site Primarily Site I (Subdomain IIA) nih.gov
Nature of HSA Interaction Endothermic, Hydrophobic nih.gov
Displacement Potential Low; no significant displacement of or by other tested drugs in vitro nih.govtga.gov.au

Preclinical Drug-Drug Interaction Mechanisms Involving Lurasidone (Hydrochloride)

Cytochrome P450 Enzyme Inhibition and Induction Studies

In vitro and in vivo preclinical studies have been conducted to evaluate the potential of lurasidone to inhibit or induce cytochrome P450 (CYP) enzymes, a common mechanism for drug-drug interactions.

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that lurasidone has an inhibitory effect on several key enzymes. nih.gov Lurasidone moderately inhibits CYP1A2, CYP2C9, CYP2C19, and CYP3A4. drugs.com It also demonstrates a weak competitive inhibition of CYP2D6. drugs.com The inhibitory constants (Ki) from these studies quantify the potency of these interactions.

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Lurasidone
CYP EnzymeInhibition TypeKi Value (µM) in MicrosomesKi Value (µM) in SupersomesSource
CYP1A2 Mixed12.615.5 drugs.com
CYP2C9 Mixed183.5 drugs.com
CYP2C19 Mixed1818.4 drugs.com
CYP2D6 Competitive37.585 drugs.com
CYP3A4 Competitive29.49.1 drugs.com
Table 3: Effects of Chronic Lurasidone Administration on CYP Enzymes in Rat Liver
CYP EnzymeEffectSource
CYP2B1/2 Inhibition (Activity, Protein, mRNA) nih.govnih.govdrugs.com
CYP2C11 Inhibition (Activity, Protein, mRNA) nih.govnih.govdrugs.com
CYP2E1 Inhibition (Activity, Protein, mRNA) nih.govnih.govdrugs.com
CYP3A1/2 Induction (Activity, Protein, mRNA) nih.govnih.govdrugs.com

Transporter Protein Interactions (e.g., P-glycoprotein, BCRP, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, MATE2-K, BSEP)

The interaction of lurasidone with various drug transporter proteins has been evaluated in preclinical models to predict potential drug-drug interactions related to transport processes.

P-glycoprotein (P-gp, MDR1): Preclinical data have suggested that lurasidone may act as an inhibitor of P-gp. researchgate.net However, further evaluation indicated that at clinically relevant concentrations, any inhibitory effect on P-gp-mediated transport is likely to be small. tga.gov.au In vitro studies using LLC-PK1 cell lines, which are engineered to express specific transporters, have shown that both lurasidone and its active metabolite, ID-14283, exhibit high permeability. tga.gov.au Crucially, these studies also demonstrated that neither lurasidone nor ID-14283 are substrates for human P-gp (MDR1). nih.govtga.gov.au This is supported by the observation that the ratio of transport across the cell monolayer was similar in cells with and without P-gp expression. tga.gov.au

Other Transporters: Preclinical data regarding the interaction of lurasidone with other specified transporters—including BCRP, OATP1B1, OATP1B3, OCT1, OCT2, OAT1, OAT3, MATE1, MATE2-K, and BSEP—is limited in the currently available scientific literature. Therefore, a definitive preclinical profile of lurasidone as a substrate or inhibitor for these transporters cannot be fully established based on the reviewed sources.

Preclinical Neurobiological and Behavioral Paradigms Investigating Lurasidone Hydrochloride

Evaluation in Animal Models of Cognitive Function

Lurasidone (B1662784) has demonstrated pro-cognitive effects in several animal models that assess memory, cognition, and executive functions. evidence-based-psychiatric-care.orgresearchgate.net

Preclinical data indicate that lurasidone can reverse learning and memory impairments induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in rodents. nih.gov In rat models, lurasidone has been shown to potently reverse learning impairment induced by MK-801 in the passive avoidance test. nih.govsemanticscholar.orgresearchgate.net Further studies using the Morris water maze (MWM) and radial-arm maze (RAM) tests in rats also demonstrated that lurasidone could reverse MK-801-induced impairments in learning and memory. nih.govnih.gov Specifically, it reversed learning impairment in the MWM test and reference memory impairment in the RAM test. nih.govnih.gov Notably, other antipsychotics like risperidone, clozapine, aripiprazole, and haloperidol did not show the same reversal effects in these tasks. nih.gov The effectiveness of lurasidone in these models suggests its potential to be beneficial for treating cognitive impairments. researchgate.net

Lurasidone's pro-cognitive effects are thought to be mediated by its unique receptor binding profile, particularly its high affinity for serotonin (B10506) 5-HT₇ and 5-HT₁ₐ receptors. researchgate.net Blockade of 5-HT₇ receptors, coupled with partial agonism at 5-HT₁ₐ receptors, is a potential mechanism for its cognitive-enhancing effects. nih.govresearchgate.net

Animal ModelImpairment InducerKey FindingsCitations
Rat Passive Avoidance TestMK-801Lurasidone potently reversed learning impairment. nih.govsemanticscholar.orgresearchgate.net
Morris Water Maze (MWM) TestMK-801Lurasidone potently reversed MK-801-induced learning impairment. nih.govnih.gov
Radial-Arm Maze (RAM) TestMK-801Lurasidone potently reversed MK-801-induced reference memory impairment. nih.govnih.gov

Lurasidone has also been evaluated in models of executive function. In studies with naive common marmosets, lurasidone, unlike other antipsychotics such as olanzapine and haloperidol, improved cognition related to executive function in the object retrieval with detours (ORD) task. researchgate.net It dose-dependently increased the success rate in the difficult trial of this task. researchgate.net Furthermore, lurasidone reversed the novel object recognition (NOR) deficit induced by subchronic administration of phencyclidine (PCP), another NMDA receptor antagonist. researchgate.net These findings suggest that lurasidone may be particularly effective in improving cognitive functions associated with the prefrontal cortex. researchgate.net

Assessment in Animal Models of Mood and Affective States

Preclinical studies have demonstrated that lurasidone exhibits antidepressant and anxiolytic-like effects in rodent models. evidence-based-psychiatric-care.org

Lurasidone has shown antidepressant properties in various rodent models of depression. nih.gov In the mouse tail suspension and forced swim tests, lurasidone decreased immobility, which is indicative of an antidepressant-like response. nih.govresearchgate.net This effect was found to be dependent on functional 5-HT₇ receptors, as it was absent in mice lacking this receptor. nih.govresearchgate.net In the repeated open-space swim test, lurasidone was able to reverse the despair induced by repeated swims, similar to the conventional antidepressant citalopram. nih.gov

In the chronic mild stress (CMS) model in rats, a paradigm that induces anhedonia (a core symptom of depression), chronic treatment with lurasidone has been shown to normalize this anhedonic phenotype. nih.govnih.govresearchgate.net The therapeutic effect of lurasidone in this model develops progressively, with a full recovery of the anhedonic behavior observed after several weeks of treatment. nih.gov Studies have shown that even after two weeks of treatment, a significant portion of animals show a full recovery, which is associated with increased activation of the prefrontal cortex. nih.govresearchgate.net Lurasidone has also been shown to reverse the anhedonic phenotype in female rats exposed to CMS. unimi.it

Animal ModelKey FindingsCitations
Mouse Tail Suspension TestDecreased immobility, indicating an antidepressant-like effect. nih.govresearchgate.net
Mouse Forced Swim TestDecreased immobility, indicating an antidepressant-like effect. nih.govnih.govresearchgate.net
Repeated Open-Space Swim TestReversed despair induced by repeated swims. nih.gov
Rat Chronic Mild Stress (CMS) ModelNormalized anhedonic phenotype. nih.govnih.govresearchgate.net

Preclinical studies in rodents have suggested that lurasidone possesses anxiolytic effects. evidence-based-psychiatric-care.org In a post-hoc analysis of a study on major depressive disorder with mixed features and anxiety, lurasidone treatment was associated with significant improvement in anxiety symptoms. researchgate.netcambridge.org The anxiolytic efficacy of lurasidone is considered a potentially useful aspect of its therapeutic profile. cambridge.org

Neurobiological Substrates of Preclinical Behavioral Effects

The behavioral effects of lurasidone in preclinical models are associated with its unique multi-receptor binding profile and its ability to modulate neuroplasticity. nih.gov Lurasidone is a potent antagonist of dopamine (B1211576) D₂ and serotonin 5-HT₂ₐ and 5-HT₇ receptors, and a partial agonist of 5-HT₁ₐ receptors. evidence-based-psychiatric-care.org It has negligible affinity for histamine (B1213489) H₁ and muscarinic M₁ receptors, which may contribute to its favorable cognitive profile. evidence-based-psychiatric-care.orgnih.gov

The pro-cognitive effects of lurasidone are strongly linked to its potent antagonism of 5-HT₇ receptors and partial agonism of 5-HT₁ₐ receptors. nih.govresearchgate.net The 5-HT₇ receptors are highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex. psychiatrist.com

The antidepressant-like effects of lurasidone appear to be mediated, at least in part, by its antagonist activity at 5-HT₇ receptors. nih.govnih.govresearchgate.net This is supported by findings that the antidepressant-like effects of lurasidone are absent in 5-HT₇ knockout mice. nih.govresearchgate.net

At a cellular level, lurasidone has been shown to promote neuronal plasticity and increase the expression of brain-derived neurotrophic factor (BDNF) in cortical and limbic brain regions. evidence-based-psychiatric-care.orgresearchgate.net In the CMS model, lurasidone treatment normalized the expression of BDNF transcripts in the prefrontal cortex. nih.gov Chronic lurasidone was also able to restore the reduced expression of GABAergic markers in serotonin transporter knockout rats, suggesting a modulatory effect on the GABAergic system. nih.gov Furthermore, microdialysis studies have shown that lurasidone can increase the release of dopamine and acetylcholine in the rat prefrontal cortex, which may be due to its modulation of 5-HT₁ₐ and 5-HT₇ receptors. nih.gov

Alterations in Synaptic Plasticity

Lurasidone has been shown in preclinical studies to promote neuronal plasticity, a fundamental process for learning, memory, and cognitive function that is often impaired in severe mental illnesses. evidence-based-psychiatric-care.orgresearchgate.net At a cellular level, lurasidone's influence on synaptic plasticity is significantly linked to its interaction with the glutamatergic system, particularly the N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission and plasticity. nih.govbrieflands.com

In vivo administration of lurasidone in rats leads to a significant and selective enhancement of NMDA receptor-mediated synaptic responses in frontal cortical pyramidal neurons. nih.gov This functional enhancement is associated with an increased surface expression of NMDA receptor subunits, specifically NR2A and NR2B. nih.gov The availability of these subunits is a determining factor in the number of functional NMDA receptors at the synapse, suggesting that lurasidone may either increase the delivery of these receptors to the synapse or decrease their removal. nih.gov This effect appears to be mediated primarily through its potent antagonism of the serotonin 5-HT₇ receptor. nih.gov Studies have shown that a selective 5-HT₇ receptor antagonist can mimic lurasidone's enhancing effect on NMDA receptor responses, whereas a dopamine D₂ receptor antagonist does not produce the same outcome. nih.gov

Furthermore, lurasidone consistently demonstrates the ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin vital for neuronal survival, growth, and the regulation of synaptic plasticity. evidence-based-psychiatric-care.orgbrieflands.comnih.gov Chronic treatment with lurasidone increases total BDNF mRNA levels and enhances mature BDNF protein levels in the prefrontal cortex and hippocampus of rats. nih.govresearchgate.net This modulation is not uniform; lurasidone selectively regulates different BDNF transcripts, suggesting a finely tuned mechanism of action. nih.gov For instance, in animal models of impaired emotional control, lurasidone normalized the reduced expression of BDNF, particularly affecting transcripts with exon VI, which are involved in the dendritic targeting of the neurotrophin. nih.govoup.com The ability of lurasidone to restore BDNF deficits has also been observed in models of prenatal stress, where adolescent treatment prevented the reduction of BDNF expression in adulthood. evidence-based-psychiatric-care.orgunimi.it

The impact on synaptic structure is further supported by findings that lurasidone can reverse stress-induced deficits in the expression of Postsynaptic Density Protein-95 (Psd-95), a critical scaffolding protein that anchors glutamate receptors at the postsynaptic terminal. nih.gov By restoring levels of BDNF and Psd-95, lurasidone may help ameliorate the synaptic deficits associated with stress-related and psychiatric disorders. nih.gov

Table 1: Effects of Lurasidone on Synaptic Plasticity Markers in Preclinical Models This table is interactive. You can sort and filter the data.

Marker Model System Brain Region Observed Effect Putative Mechanism Reference(s)
NMDA Receptor Function Rat (in vivo) Prefrontal Cortex Enhanced NMDA-mediated synaptic responses. 5-HT₇ receptor antagonism. nih.gov
NMDA Receptor Expression Rat (in vivo) Prefrontal Cortex Increased surface expression of NR2A and NR2B subunits. Increased delivery or decreased internalization of receptors. nih.gov
BDNF mRNA Rat (basal & stress) Prefrontal Cortex, Hippocampus Increased total BDNF mRNA levels; potentiated stress-response modulation. Regulation of specific BDNF transcripts. nih.govoup.com
BDNF Protein Rat (basal) Prefrontal Cortex Increased mature BDNF protein levels. Increased gene transcription and translation. nih.govresearchgate.net
BDNF Expression SERT KO Rat Prefrontal Cortex Normalized reduced BDNF expression (specifically exon VI). Transcript-specific regulation. nih.govoup.com
Psd-95 Expression Rat (chronic stress) Prefrontal Cortex Normalized stress-induced deficits in Psd-95. Modulation of synaptic protein synthesis. nih.gov

Neurotransmitter System Modulation Underlying Behavioral Outcomes

Lurasidone's behavioral effects in preclinical models are underpinned by its complex and unique receptor binding profile, which allows it to modulate multiple neurotransmitter systems simultaneously. evidence-based-psychiatric-care.org It exhibits high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and 5-HT₇ receptors, where it acts as an antagonist. evidence-based-psychiatric-care.orgportico.org Additionally, it functions as a partial agonist at the 5-HT₁ₐ receptor. evidence-based-psychiatric-care.orgnih.gov This multi-receptor action contrasts with other antipsychotics and is thought to contribute to its specific therapeutic profile. portico.org

Dopaminergic System: As a potent D₂ receptor antagonist, lurasidone modulates dopaminergic transmission. evidence-based-psychiatric-care.orgportico.org Positron Emission Tomography (PET) studies in healthy subjects have quantified this interaction, showing that lurasidone achieves significant D₂ receptor occupancy levels in the striatum, putamen, and caudate nucleus. johnshopkins.edu Preclinical microdialysis studies in rats have demonstrated that lurasidone dose-dependently increases the release of dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), preferentially in the frontal cortex compared to the striatum. evidence-based-psychiatric-care.orgresearchgate.net This regional selectivity may be relevant to its efficacy in improving cognitive functions while having a lower potential for certain motor side effects.

Glutamatergic and GABAergic Systems: Lurasidone indirectly modulates the primary excitatory (glutamate) and inhibitory (GABA) neurotransmitter systems. In animal models where NMDA receptor antagonists like MK-801 are used to induce psychosis-like states, lurasidone can prevent the resulting functional abnormalities in thalamocortical glutamatergic transmission. nih.govnih.gov This effect is mediated by its blockade of 5-HT₇ receptors in the mediodorsal thalamic nucleus (MDTN), which inhibits excessive glutamate release in the insular cortex. nih.govnih.gov Systemic administration of an effective dose of lurasidone has been shown to increase extracellular levels of L-glutamate in the insula and MDTN. nih.gov Lurasidone also restores the expression of various GABAergic markers that are reduced in genetic animal models of mood disturbances, suggesting it can normalize inhibitory neurotransmission in the prefrontal cortex. nih.govoup.com

Table 2: Lurasidone's Receptor Binding Profile and Effects on Neurotransmitter Release This table is interactive. You can sort and filter the data.

Receptor/Neurotransmitter Action Binding Affinity (Ki, nM) Brain Region Effect on Release Reference(s)
Dopamine D₂ Antagonist 1.68 Prefrontal Cortex, Striatum, Nucleus Accumbens Increased Dopamine efflux. portico.orgresearchgate.netnih.gov
Serotonin 5-HT₂ₐ Antagonist 2.03 N/A Contributes to modulation of dopamine and serotonin systems. evidence-based-psychiatric-care.orgportico.org
Serotonin 5-HT₇ Antagonist 0.495 Thalamus, Prefrontal Cortex, Hippocampus Mediates increased dopamine efflux; inhibits excessive glutamate release. portico.orgnih.govnih.gov
Serotonin 5-HT₁ₐ Partial Agonist 6.75 Prefrontal Cortex, Hippocampus Mediates increased dopamine efflux. portico.orgnih.gov
Glutamate Indirect Modulator N/A Insular Cortex, Mediodorsal Thalamic Nucleus Increased extracellular levels; prevents NMDA antagonist-induced release. nih.govnih.gov
GABA Indirect Modulator N/A Prefrontal Cortex Restores expression of GABAergic markers. nih.govoup.com

Gene Expression and Molecular Signaling Pathways Associated with Behavioral Changes

Lurasidone's impact on behavior is rooted in its ability to induce neuroadaptive changes at the molecular level, including the modulation of gene expression and intracellular signaling pathways. evidence-based-psychiatric-care.org These long-term changes may underlie its sustained therapeutic effects. nih.gov

Gene Expression: A primary finding in preclinical research is lurasidone's robust effect on the expression of the gene for BDNF. evidence-based-psychiatric-care.orgresearchgate.netnih.gov As detailed previously, chronic lurasidone treatment upregulates BDNF mRNA and protein, which is critical for neuronal plasticity and resilience. nih.govresearchgate.net Beyond BDNF, lurasidone also modulates the expression of genes responsive to glucocorticoids, which are involved in the stress response. mdpi.com In rats exposed to chronic stress, lurasidone normalizes the stress-induced downregulation of genes such as Gadd45β (Growth Arrest and DNA Damage-inducible beta) and Gilz (Glucocorticoid-Induced Leucine Zipper). mdpi.comresearchgate.net This is achieved, in part, through epigenetic mechanisms; lurasidone prevents the stress-induced hypermethylation of the glucocorticoid response element (GRE) in the Gadd45β gene promoter, thereby restoring its normal expression. mdpi.comresearchgate.net In female rats vulnerable to chronic stress, lurasidone was also found to normalize the expression of immune and inflammatory markers, such as Complement C3 and C4, and cytokines like INFß and Il1ß in the hippocampus. nih.gov

Molecular Signaling Pathways: Lurasidone influences key intracellular signaling cascades that regulate protein synthesis, cell survival, and synaptic function. In animal models of depression, chronic lurasidone treatment was shown to normalize stress-induced deficits in the mTOR (mammalian target of rapamycin) signaling pathway. nih.gov Specifically, lurasidone restored levels of phosphorylated mTOR, a key regulator of local protein translation at the synapse. nih.gov This suggests that lurasidone can directly influence the machinery responsible for building and modifying synaptic connections.

Genome-wide association studies and pathway analyses have implicated other signaling pathways in the early response to lurasidone. nih.govresearchgate.net These include the Sonic hedgehog (SHH) signaling pathway, which plays a role in adult neurogenesis and is modulated by dopamine and serotonin receptors that are primary targets of lurasidone. researchgate.net Additionally, pathways involving calmodulin and CaMKII, a central signaling protein that regulates gene expression in response to neurotransmitter activity, have been associated with treatment response. nih.govresearchgate.net

Table 3: Modulation of Gene Expression and Signaling Pathways by Lurasidone This table is interactive. You can sort and filter the data.

Target Gene/Pathway Preclinical Model Brain Region Effect of Lurasidone Associated Behavioral Outcome Reference(s)
***Bdnf* Gene Expression** Rat (basal & stress) Prefrontal Cortex, Hippocampus Increased mRNA and protein expression. Improved cognitive function and mood. evidence-based-psychiatric-care.orgnih.govresearchgate.net
Glucocorticoid-Responsive Genes (Gadd45β, Gilz) Rat (chronic stress) Prefrontal Cortex Normalized stress-induced downregulation. Amelioration of depressive-like behavior. mdpi.comresearchgate.net
DNA Methylation (Gadd45β promoter) Rat (chronic stress) Prefrontal Cortex Prevented stress-induced hypermethylation. Reversal of stress-induced molecular changes. mdpi.comresearchgate.net
Immune/Inflammatory Genes (C3, C4, INFß, Il1ß) Female Rat (chronic stress) Hippocampus Normalized stress-induced elevation. Reversal of anhedonic phenotype. nih.gov
mTOR Signaling Pathway Rat (chronic stress) Prefrontal Cortex Restored levels of phosphorylated mTOR. Antidepressant properties. nih.gov
Sonic Hedgehog (SHH) Signaling Human (GWAS data) N/A (implicated) Putative stimulation of the pathway. Early antipsychotic action, potential for neurogenesis. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Analogue Development for Lurasidone Hydrochloride

Elucidation of Key Structural Features for Lurasidone (B1662784) (Hydrochloride) Receptor Interactions

Lurasidone's primary mechanism of action involves high-affinity antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.govpatsnap.com It also acts as a partial agonist at the serotonin 5-HT1A receptor. nih.gov This multi-receptor interaction is believed to be responsible for its efficacy against both positive and negative symptoms of schizophrenia, as well as its antidepressant properties. nih.govpatsnap.com

The key structural features of lurasidone responsible for these interactions include:

The Benzisothiazole Moiety: This group, connected to a piperazine (B1678402) ring, is a common feature in several antipsychotic drugs and is crucial for high-affinity binding to the dopamine D2 receptor.

The Piperazine Ring: This central linker connects the benzisothiazole group to the rest of the molecule and plays a significant role in orienting the molecule within the receptor binding pockets.

The Bicyclic Imide Moiety: This rigid, bridged ring system ((3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione) is a distinguishing feature of lurasidone. Research into the development of lurasidone revealed that the carbonyl groups within this imide structure are essential for antagonism at both D2 and 5-HT2A receptors, likely through hydrogen bonding. sumitomo-chem.co.jp

The Cyclohexylmethyl Linker: This component connects the piperazine ring to the imide moiety, providing the optimal spatial arrangement for simultaneous interaction with the respective receptors.

Lurasidone's receptor binding profile is characterized by high affinity for its primary targets and notably low affinity for receptors associated with common antipsychotic side effects, such as histamine (B1213489) H1 and muscarinic M1 receptors. nih.govevidence-based-psychiatric-care.org This selectivity is a key aspect of its design and contributes to a more favorable side-effect profile regarding sedation, weight gain, and anticholinergic effects. nih.govresearchgate.net

Table 1: Receptor Binding Affinities (Ki) of Lurasidone

ReceptorAffinity (Ki, nM)Functional Activity
Serotonin 5-HT2A0.47 drugbank.comAntagonist nih.gov
Serotonin 5-HT70.495 drugbank.comAntagonist nih.govnih.gov
Dopamine D20.994 drugbank.comAntagonist nih.govnih.gov
Serotonin 5-HT1A6.38 drugbank.comPartial Agonist nih.govnih.gov
Noradrenaline α2C10.8 drugbank.comAntagonist nih.gov
Noradrenaline α2AWeak Affinity nih.gov-
Serotonin 5-HT2CWeak Affinity nih.gov-
Histamine H1Negligible nih.govevidence-based-psychiatric-care.org-
Muscarinic M1Negligible nih.govevidence-based-psychiatric-care.org-

Rational Design and Synthesis of Novel Lurasidone (Hydrochloride) Analogues

The development of lurasidone was a result of a rational drug design strategy that originated from research on the anxiolytic agent tandospirone. sumitomo-chem.co.jp The initial goal was to build upon the selective 5-HT1A agonism of tandospirone to create a treatment for schizophrenia that also possessed anxiolytic properties. To achieve the profile of a second-generation antipsychotic, the primary objective was to incorporate potent dopamine D2 and serotonin 5-HT2A receptor antagonism into the molecular backbone. sumitomo-chem.co.jp

The synthetic strategy involved extensive modifications to the core structure of tandospirone. Researchers systematically altered different parts of the molecule, including the imide moiety and the linker region, to optimize receptor binding and functional activity. sumitomo-chem.co.jp

Key findings from these analogue development studies include:

Imide Moiety Modifications: It was discovered that a wide variety of structures, including both saturated and unsaturated, as well as aryl and alkyl groups, could be substituted on the imide moiety while maintaining binding affinity for D2 and 5-HT2A receptors. This suggests a degree of structural flexibility is tolerated in this region of the molecule. However, the presence of the carbonyl groups for hydrogen bonding was deemed essential for antagonistic activity. sumitomo-chem.co.jp

Linker Moiety Modifications: The length and rigidity of the linker connecting the piperazine core to the imide group were systematically adjusted to maximize affinity and achieve the desired balance of receptor interactions.

The synthesis of lurasidone hydrochloride on an industrial scale involves the condensation reaction of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione. chemicalbook.com This reaction is typically carried out in a solvent such as toluene (B28343) with a base like potassium carbonate, followed by treatment with hydrochloric acid in isopropanol to isolate the final hydrochloride salt. chemicalbook.com

Preclinical Pharmacological Evaluation of Novel Lurasidone (Hydrochloride) Derivatives

Lurasidone and its derivatives underwent extensive preclinical evaluation to characterize their pharmacological effects. These studies utilized both in vitro functional assays and in vivo animal models to predict therapeutic efficacy and potential side effects.

In vitro functional assays confirmed that lurasidone acts as an antagonist at D2 and 5-HT7 receptors and as a partial agonist at the 5-HT1A receptor subtype. nih.gov The metabolism of lurasidone also produces derivatives, some of which retain pharmacological activity. For instance, two active metabolites, ID-14283 and ID-14326, have been identified. evidence-based-psychiatric-care.orgnih.gov

In vivo studies in animal models provided further evidence for lurasidone's potential as an effective antipsychotic with a favorable safety profile:

Antipsychotic Activity: In rat models, lurasidone demonstrated potent effects predictive of antipsychotic efficacy, such as the inhibition of methamphetamine-induced hyperactivity and apomorphine-induced stereotyped behavior. nih.gov

Extrapyramidal Effects: Lurasidone showed only weak extrapyramidal effects in rodent models, a significant advantage over many first-generation antipsychotics. nih.gov

Cognitive and Mood Effects: In animal models of anxiety and depression, treatment with lurasidone was associated with significant improvement, likely related to its potent 5-HT7 antagonism and 5-HT1A partial agonism. nih.govnih.gov Studies in rats also showed improved cognitive effects in various learning and memory impairment models. nih.govresearchgate.net

Metabolic Profile: Preclinical evaluation in rats, using glucose tolerance tests, indicated a relatively benign metabolic profile for lurasidone compared to other atypical antipsychotics like olanzapine. plos.org

These preclinical findings demonstrated that lurasidone possesses a unique pharmacological profile, combining antipsychotic activity with potential anxiolytic, antidepressant, and pro-cognitive effects, alongside a reduced liability for extrapyramidal and metabolic side effects. nih.govnih.gov

Table 2: Preclinical In Vivo Models and Effects of Lurasidone

Animal ModelPurposeObserved Effect of Lurasidone
Methamphetamine-induced hyperactivity (rats)Predicts antipsychotic activityPotent inhibition of hyperactivity nih.gov
Apomorphine-induced stereotypy (rats)Predicts D2 receptor antagonismInhibition of stereotyped behavior nih.gov
Animal models of anxiety and depressionPredicts anxiolytic/antidepressant effectsSignificant improvement in relevant behaviors nih.gov
Learning and memory impairment models (rats)Predicts pro-cognitive effectsImproved cognitive performance nih.govresearchgate.net
Glucose Tolerance Test (rats)Assesses metabolic side-effectsRelatively benign metabolic profile plos.org

Analytical Methodologies for Quantification of Lurasidone Hydrochloride and Its Metabolites

Chromatographic Techniques for Lurasidone (B1662784) (Hydrochloride) Quantification

Chromatographic methods are widely employed for the determination of Lurasidone due to their high specificity, sensitivity, and ability to separate the drug from its impurities and metabolites.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone for the routine analysis of Lurasidone (Hydrochloride). scispace.comresearchgate.netwisdomlib.org These methods are valued for their accuracy, precision, and reliability in quantifying the drug in both bulk and tablet dosage forms. scispace.comwisdomlib.org

The development of an RP-HPLC method involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detection wavelength. A common approach utilizes a C18 column, which is a versatile stationary phase suitable for separating non-polar to moderately polar compounds like Lurasidone. scispace.comnih.govjopcr.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. scispace.comjopcr.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to achieve optimal separation and peak shape. scispace.com Detection is most frequently performed using a PDA detector set at the maximum absorption wavelength (λmax) of Lurasidone, which is consistently reported to be around 230 nm. scispace.com

Several studies have reported validated RP-HPLC methods for Lurasidone analysis. For instance, one method employed a Prontosil C18 column with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v) at a flow rate of 1.0 ml/min, achieving a retention time of approximately 4.5 minutes. scispace.com Another method used a Welchrom C18 column with a mobile phase of 10mM phosphate buffer and acetonitrile, resulting in a retention time of 4.333 minutes. wisdomlib.org These methods demonstrate the simplicity and rapidity that can be achieved with HPLC for quality control purposes. scispace.comwisdomlib.org

Table 1: Examples of Reported HPLC Methods for Lurasidone (Hydrochloride) Quantification

Column Mobile Phase Flow Rate (ml/min) Detection Wavelength (nm) Retention Time (min) Reference
Prontosil C18, AQ (100 mm×4.6 mm, 3 µm) Phosphate buffer (pH 3.0): Acetonitrile (55:45 v/v) 1.0 230 4.505 scispace.com
Thermo ODS, C18 (150 x 4.6 mm, 5µ) Sodium dihydrogen ortho phosphate buffer (pH 6.5): Acetonitrile (60:40) 0.8 230 3.33 jopcr.com
Welchrom C18 (4.6 X 250mm, 5µm) 10mM Phosphate buffer (pH 3.0): Acetonitrile (50:50 v/v) 1.0 235 4.333 amazonaws.com
Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm) Phosphate buffer (pH 3.0, 20 mM): Acetonitrile: Methanol (55:10:35, v/v/v) 1.2 230 6.89 dergipark.org.tr

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This technology offers significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC. For the analysis of Lurasidone and its metabolites, UPLC systems can provide much shorter run times, which is highly advantageous for high-throughput analysis, such as in clinical pharmacokinetic studies. chromatographyonline.com One UPLC-based method utilized a Waters Acquity UPLC CSH Phenyl-Hexyl column for the analysis of Lurasidone and its metabolites in urine samples. chromatographyonline.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of Lurasidone and its metabolites in biological fluids like plasma and urine. nih.govchromatographyonline.comnih.gov This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

LC-MS/MS methods are particularly valuable for pharmacokinetic studies where drug and metabolite concentrations can be very low. nih.govnih.gov The technique typically involves a protein precipitation step to extract the analytes from the plasma sample, followed by injection into the LC-MS/MS system. nih.gov Separation is achieved on a suitable column, and detection is performed using a mass spectrometer, often a triple quadrupole analyzer, operating in multiple-reaction monitoring (MRM) mode. nih.govnih.gov This mode provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. nih.gov

A sensitive, selective, and rapid LC-MS/MS assay was developed for the quantification of Lurasidone and its active metabolite, ID-14283, in human plasma. nih.gov Another study identified Lurasidone and its prevalent metabolites in urine using LC-HRMS (High-Resolution Mass Spectrometry) and confirmed them with a validated, targeted LC-MS/MS method. chromatographyonline.com These methods are essential for understanding the metabolic fate of Lurasidone in the body. chromatographyonline.comnih.gov

Spectrophotometric Methods for Lurasidone (Hydrochloride) Analysis (e.g., UV Spectrophotometry)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid analytical method for the quantification of Lurasidone (Hydrochloride) in bulk and pharmaceutical dosage forms. asianjpr.combepls.com The method is based on the principle that Lurasidone absorbs ultraviolet radiation at a specific wavelength.

The procedure involves dissolving an accurately weighed sample of Lurasidone in a suitable solvent and measuring its absorbance at its wavelength of maximum absorption (λmax). asianjpr.comrjpbcs.com Methanol is a commonly used solvent due to Lurasidone's free solubility in it. bepls.com Various studies have determined the λmax of Lurasidone to be around 230 nm in solvents like methanol:water or acetonitrile:water mixtures. asianjpr.com Another study reported a λmax of 263 nm using acetonitrile as the solvent. rjpbcs.com The concentration of the drug is then determined from a previously constructed calibration curve of absorbance versus concentration. rjpbcs.com

These methods are validated according to ICH guidelines and are shown to be accurate, precise, and suitable for routine quality control analysis. asianjpr.combepls.com One developed method utilized an area under the curve (AUC) approach in the wavelength range of 200-400nm for quantification. bepls.com

Table 2: Summary of UV Spectrophotometric Methods for Lurasidone (Hydrochloride) Analysis

Solvent λmax (nm) Linearity Range (µg/ml) Correlation Coefficient (r²) Reference
Methanol: Water (70:30 v/v) 230 2.5–15 0.999 asianjpr.com
Acetonitrile: Water (50:50 v/v) 230 2.5–15 0.999 asianjpr.com
Methanol 200-400 (AUC) 5–25 N/A bepls.com
Acetonitrile 263 10–60 0.999 rjpbcs.com

Method Validation Parameters and Robustness for Lurasidone (Hydrochloride) Assays

Validation of an analytical method is essential to ensure its suitability for its intended purpose. For Lurasidone assays, validation is performed according to the International Council for Harmonisation (ICH) guidelines, covering parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. scispace.comamazonaws.comdergipark.org.tr

Linearity is a critical parameter that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. scispace.comrjpbcs.com For Lurasidone assays, linearity is established by preparing a series of standard solutions at different concentrations and analyzing them with the chosen method. A calibration curve is then constructed by plotting the instrument response (e.g., peak area in HPLC or absorbance in UV spectrophotometry) against the known concentrations of the analyte. rjpbcs.comresearchgate.net

The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1 (typically ≥ 0.999). scispace.comjopcr.comrjpbcs.com The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be linear, accurate, and precise. scispace.com

Different analytical techniques offer varying linear ranges for Lurasidone quantification. HPLC methods have demonstrated linearity over ranges such as 10-60 µg/ml, 25-125 µg/ml, and 0.5-50 µg/ml. scispace.comjopcr.comdergipark.org.tr UV spectrophotometric methods have shown linearity in ranges like 2.5–15 µg/ml and 10–60 µg/ml. asianjpr.comrjpbcs.com Highly sensitive LC-MS/MS methods can achieve linearity at much lower concentrations, for instance, 0.25-100 ng/mL for Lurasidone and 0.10-14.1 ng/mL for its metabolite ID-14283 in human plasma. researchgate.net

Table 3: Reported Linearity and Calibration Ranges for Lurasidone (Hydrochloride) Assays

Analytical Technique Linearity Range Correlation Coefficient (r²) Reference
HPLC 25-125 µg/ml 0.999 scispace.com
HPLC 10-60 µg/ml 0.9999 jopcr.com
HPLC 10-50 µg/ml 0.9999 amazonaws.com
HPLC 0.5-50 µg/ml >0.999 dergipark.org.tr
HPLC 10-50 µg/mL 0.999 nih.gov
LC-MS/MS (Lurasidone) 0.25-100 ng/ml >0.99 researchgate.net
LC-MS/MS (Metabolite ID-14283) 0.10-14.1 ng/ml >0.99 researchgate.net
UV Spectrophotometry 2.5–15 µg/ml 0.999 asianjpr.com
UV Spectrophotometry 10–60 µg/ml 0.999 rjpbcs.com

Sensitivity Assessment (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. rjpbcs.com For Lurasidone (Hydrochloride), various analytical techniques have been developed and validated, each demonstrating different levels of sensitivity.

High-Performance Liquid Chromatography (HPLC) methods, particularly Reverse Phase HPLC (RP-HPLC), are commonly used for the quantification of Lurasidone. One RP-HPLC method reported an LOD of 0.091 μg/mL and an LOQ of 0.275 μg/mL. nih.govresearchgate.net Another study established an LOD of 0.25 μg/ml and an LOQ of 0.75 μg/ml for Lurasidone HCl. jopcr.comresearchgate.net Further research has pushed these limits even lower, with one HPLC method achieving an LOD of 0.001 µg/ml and an LOQ of 0.005 µg/ml. researchgate.net Other validated HPLC methods have reported LOD and LOQ values of 0.1295 μg/mL and 0.4317 μg/mL, respectively, and 0.0101 µg/ml and 0.0306 µg/ml, respectively. dergipark.org.trscispace.com A separate RP-HPLC method determined the LOD to be 0.0653 μg/mL and the LOQ to be 0.1980 μg/mL, highlighting the method's sensitivity. wisdomlib.org

High-Performance Thin-Layer Chromatography (HPTLC) has also been employed, with one method showing an LOD of 15.92 ng/band and an LOQ of 48.25 ng/band. semanticscholar.orgpharmasm.com Another TLC-densitometric method determined the LOD to be 13.11 ng and the LOQ to be 39.71 ng. chula.ac.th

UV-spectrophotometric methods provide a simpler alternative for quantification. One such method, using acetonitrile as a solvent, determined the LOD and LOQ to be 1.25316 μg/ml and 3.797468 μg/ml, respectively. rjpbcs.com Another UV method reported an LOD of 0.253 µg/mL and an LOQ of 0.766 µg/mL. researchgate.net

For bioanalytical applications, such as quantifying Lurasidone in rat plasma, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are necessary. One such method established a lower limit of quantification (LLOQ) of 2.0 ng/mL using a 50 μL plasma sample. nih.gov

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Lurasidone (Hydrochloride) using Various Analytical Methods

Analytical Method Matrix/Solvent LOD LOQ
RP-HPLC Pharmaceuticals 0.091 µg/mL 0.275 µg/mL
RP-HPLC Bulk and Tablets 0.25 µg/mL 0.75 µg/mL
HPLC Bulk 0.001 µg/mL 0.005 µg/mL
HPLC Pharmaceuticals 0.1295 µg/mL 0.4317 µg/mL
RP-HPLC Tablets 0.0101 µg/mL 0.0306 µg/mL
HPTLC Bulk 15.92 ng/band 48.25 ng/band
HPTLC Bulk 1 ng/spot 5 ng/spot
UV-Spectrophotometry Acetonitrile 1.253 µg/mL 3.797 µg/mL
UV-Spectrophotometry Bulk and Formulations 0.253 µg/mL 0.766 µg/mL
LC-MS/MS Rat Plasma - 2.0 ng/mL
HPLC Bulk and Tablets 13.74957 µg/ml 41.66536 µg/ml

Precision and Accuracy of Analytical Methods

The reliability of analytical methods for quantifying Lurasidone (Hydrochloride) is established through rigorous validation of their precision and accuracy. wisdomlib.org Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements, while accuracy is assessed by recovery studies and expressed as a percentage of the true value. dergipark.org.tr These parameters are evaluated at two levels: intra-day (repeatability within the same day) and inter-day (reproducibility across different days). wisdomlib.org

For RP-HPLC methods, precision is consistently high, with %RSD values well within acceptable limits (typically less than 2%). dergipark.org.trresearchgate.net One study analyzing Lurasidone at concentrations of 20 and 30 μg/ml found intra-day %RSD values from 1.126 to 1.318 and inter-day values from 1.142 to 1.357. researchgate.net Another HPLC method demonstrated intra- and inter-day precision with %RSD values lower than 1%. dergipark.org.tr Accuracy for these methods is also excellent, with recovery values generally falling between 98% and 102%. dergipark.org.tr For instance, a validated RP-HPLC method for Lurasidone HCl in bulk and tablet forms showed a percentage recovery in the range of 99.95% to 100.01%. jopcr.comresearchgate.net Another study reported mean recoveries of 100.32%. researchgate.net

In the context of bioanalytical methods, such as the quantification of Lurasidone in rat plasma via LC-MS/MS, precision and accuracy are critical. A validated method for rat plasma demonstrated intra-assay precision of 1.7% and inter-assay precision of 8.6%. nih.gov The accuracy for this method ranged from 90.3% to 101.8%. nih.gov Another bioanalytical method validation in rat plasma, performed according to FDA guidelines, assessed precision and accuracy at four different quality control levels (1.25, 6.25, 50, and 200 ng/mL), with all results falling within accepted variable limits. rsc.org

UV-spectrophotometric methods also show good precision and accuracy. A validated UV method for Lurasidone in bulk form reported a %RSD of less than 2%, indicating the procedure is precise and reproducible. rjpbcs.com Accuracy, determined by recovery studies at 50%, 100%, and 150% levels, was found to be in the range of 99.2% to 102.4%. asianjpr.com

Table 2: Precision and Accuracy Data for Lurasidone (Hydrochloride) Quantification

Analytical Method Parameter Finding
HPLC Intra-day Precision (%RSD) < 1%
HPLC Inter-day Precision (%RSD) < 1%
HPLC Accuracy (% Recovery) 98-102%
RP-HPLC Accuracy (% Recovery) 99.95-100.01%
LC-MS/MS (Rat Plasma) Intra-assay Precision (%RSD) 1.7%
LC-MS/MS (Rat Plasma) Inter-assay Precision (%RSD) 8.6%
LC-MS/MS (Rat Plasma) Accuracy (% Recovery) 90.3-101.8%
UV-Spectrophotometry Precision (%RSD) < 2%
UV-Spectrophotometry Accuracy (% Recovery) 99.2-102.4%

Specificity and Selectivity Studies

Specificity and selectivity are fundamental parameters in the validation of analytical methods, ensuring that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix. nih.gov For Lurasidone (Hydrochloride), these studies are crucial to avoid erroneous results from excipients in pharmaceutical formulations, endogenous substances in biological fluids, or degradation products.

In chromatographic methods like HPLC, specificity is demonstrated by the absence of interfering peaks at the retention time of Lurasidone and any internal standards used. This is often verified by analyzing placebo or blank samples. wisdomlib.org For instance, the specificity of one HPLC method was confirmed by observing no interference from common tablet excipients. wisdomlib.org Another study evaluated specificity using peak purity analysis, which confirmed the homogeneity of the drug peak and the absence of co-eluting impurities. dergipark.org.tr The peak purity factors for a standard solution and a tablet extraction solution were found to be 999.996 and 999.964, respectively, confirming the method's specificity. dergipark.org.tr

For bioanalytical methods, selectivity is assessed by analyzing blank biological matrices (e.g., plasma from multiple sources) to check for endogenous interferences. rsc.org An HPLC-MS/MS method for Lurasidone in human plasma was validated for selectivity, ensuring that components of the plasma matrix did not affect the quantification. nih.gov

Specificity is also a key component of stability-indicating methods, where the method must be able to separate the intact drug from its various degradation products generated under stress conditions. mdpi.com Studies have shown that developed HPLC methods can effectively resolve the Lurasidone peak from peaks of degradants formed under alkaline, oxidative, and other stress conditions, with no co-elution observed. mdpi.com Similarly, in HPTLC methods, the specificity was confirmed by peak purity profiling, with values greater than 0.998 indicating no interference from degradation products or impurities. pharmasm.com

Interference studies are also conducted for simpler methods like UV spectrophotometry. One study confirmed the absence of drug-hydrotrope interference by observing no change in the maximum absorbance wavelength (λmax) of Lurasidone in the presence of a hydrotropic blend. nih.gov

Development of Stability-Indicating Capabilities

The development of stability-indicating analytical methods is essential for assessing the intrinsic stability of a drug and for ensuring the quality of pharmaceutical products. These methods are validated through forced degradation studies, where the drug substance is exposed to a variety of stress conditions, such as acid, alkali, oxidation, heat, and light, as recommended by the International Council for Harmonisation (ICH) guidelines. scispace.comsemanticscholar.org The primary goal is to develop a method capable of separating the intact drug from any degradation products that may form, thereby providing a measure of the drug's stability. researchgate.net

Numerous stability-indicating RP-HPLC methods have been developed for Lurasidone (Hydrochloride). jopcr.comresearchgate.netresearchgate.net In these studies, Lurasidone was subjected to hydrolysis (acidic and alkaline), oxidation, thermal, and photolytic stress. researchgate.netsemanticscholar.org The results consistently show that Lurasidone is susceptible to degradation under these conditions, particularly in alkaline environments. nih.govmdpi.comresearchgate.net One study found that Lurasidone was most susceptible to alkali hydrolysis, with significant degradation observed. nih.govresearchgate.net The degradation products were separated from the parent drug, and the method was validated for its ability to quantify Lurasidone in the presence of these degradants. jopcr.com

Forced degradation studies coupled with mass spectrometry (LC-MS) are powerful tools for not only separating but also identifying the resulting degradants. nih.govresearchgate.net For example, under alkali hydrolysis, fragmentation peaks at m/z 109, 166, 220, and 317 were identified. nih.govresearchgate.net In another study, two novel degradation products were identified under free radical-mediated oxidative and solution photolytic conditions. nih.gov The oxidative degradant involved the cleavage of the piperazine (B1678402) ring to form two formamides, while the photolytic degradant was a photo-induced isomer where the benzisothiazole ring was altered into a benzothiazole (B30560) ring. nih.gov

HPTLC methods have also been developed and validated as stability-indicating. semanticscholar.orgpharmasm.com Stress testing revealed considerable degradation of Lurasidone under alkali, acidic, oxidative, and neutral conditions, and the developed HPTLC method was able to effectively resolve the drug from the degradation products. semanticscholar.orgpharmasm.com

Table 3: Summary of Forced Degradation Studies for Lurasidone (Hydrochloride)

Stress Condition Observation Analytical Method
Acid Hydrolysis Degradation observed RP-HPLC, HPTLC
Alkali Hydrolysis Significant degradation, most susceptible condition RP-HPLC, HPTLC
Oxidative (H₂O₂) Degradation observed RP-HPLC, HPTLC
Thermal Degradation Degradation observed RP-HPLC, HPTLC
Photolytic Degradation Degradation observed RP-HPLC, HPTLC
Neutral Hydrolysis Degradation observed HPTLC

Quantification of Lurasidone (Hydrochloride) and Metabolites in Preclinical Biological Matrices

The quantification of Lurasidone and its metabolites in preclinical biological matrices, such as rat plasma, is fundamental for pharmacokinetic studies. These studies require highly sensitive and specific bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to accurately measure the low concentrations of the drug and its metabolites. nih.gov

A validated LC-MS/MS method was developed for the determination of Lurasidone in rat plasma. nih.gov This method involved a simple protein precipitation step using acetonitrile, followed by direct injection of the supernatant into the LC-MS/MS system. nih.gov The method demonstrated excellent linearity over a concentration range of 0.002–1 μg/mL and achieved a lower limit of quantification of 2.0 ng/mL from a 50 μL plasma sample, which was successfully applied to a pharmacokinetic study in rats. nih.gov

Lurasidone is metabolized primarily by the cytochrome P450 enzyme CYP3A4. fda.gov Key active metabolites identified in human plasma include ID-14283 and ID-14326. fda.gov Bioanalytical methods have been developed to simultaneously measure Lurasidone and its active metabolites. The lower limit of quantification for Lurasidone and its two main active metabolites (ID-14283 and ID-14326) in human plasma was established at 0.02 ng/mL using LC-MS/MS. fda.gov While much of the detailed metabolite quantification is from human studies, the principles and methodologies are directly applicable to preclinical models.

In postmortem toxicology, which can be considered a preclinical context, the stability of Lurasidone is a concern. Studies have shown that Lurasidone can undergo microbially mediated degradation in postmortem blood. flinders.edu.au This research led to the identification of a major degradation product, tentatively identified as N-debenzisothiazole-lurasidone, which is not typically found in in vivo pharmacokinetic studies. flinders.edu.au The presence of this degradant was confirmed in authentic postmortem cases and is now used as a marker for Lurasidone administration and postmortem degradation. flinders.edu.au This highlights the importance of identifying and quantifying not only parent drugs and their typical metabolites but also unique degradation products in various biological matrices.


Theoretical and Computational Neuropharmacology of Lurasidone Hydrochloride

Molecular Docking and Simulation Studies of Lurasidone (B1662784) (Hydrochloride) Receptor Binding

Molecular docking and simulation studies are computational techniques used to predict the binding orientation and affinity of a ligand (lurasidone) to its macromolecular target, typically a protein receptor. These methods provide a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Lurasidone exhibits a high affinity for a range of receptors, which is believed to underpin its therapeutic effects. sumitomo-chem.co.jp It acts as a full antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor. nih.govevidence-based-psychiatric-care.org It has negligible affinity for histaminic H1 and muscarinic M1 receptors, which is thought to contribute to its favorable side-effect profile regarding sedation and cognitive impairment. evidence-based-psychiatric-care.orgnih.gov

Molecular docking studies have been employed to verify and understand the binding affinities of lurasidone to its key targets. In one such study, the binding mechanisms between lurasidone and seven core target proteins (MAOB, HTR1A, HTR2A, HTR3A, SLC18A2, HTR1B, and HTR7) were investigated. The docking scores, which represent the binding energy, ranged from -7.5 to -11.4 kcal/mol, indicating strong binding affinities. nih.gov Lurasidone showed the highest binding affinities for the HTR2A and HTR1B receptors, both with a docking score of -11.4 kcal/mol. nih.gov Another study investigating the interaction between lurasidone and human serum albumin (HSA) through molecular docking reported a strong binding affinity with a value of -8.17 kcal/mol, primarily at site I (subdomain IIA). nih.gov

Molecular dynamics (MD) simulations, a more computationally intensive method, can further elucidate the dynamic behavior of the lurasidone-receptor complex over time, providing insights into the stability of the binding and conformational changes in the receptor upon ligand binding. mdpi.com These simulations confirm the crucial role of specific amino acid residues in the binding process, with interactions like those with Glu172 being important for affinity in some receptors. semanticscholar.org

Table 1: Receptor Binding Affinity and Molecular Docking Scores of Lurasidone
Receptor/ProteinBinding Affinity (Ki, nM)Molecular Docking Score (kcal/mol)
5-HT70.495 drugbank.com - 0.5 evidence-based-psychiatric-care.org-9.7 nih.gov
5-HT2A0.47 drugbank.com - 2.0 evidence-based-psychiatric-care.org-11.4 nih.gov
Dopamine D20.994 drugbank.com - 1.7 nih.govData Not Available
5-HT1A6.38 drugbank.com - 6.8 evidence-based-psychiatric-care.org-9.8 nih.gov
α2C-Adrenergic10.8 drugbank.comData Not Available
HTR1BData Not Available-11.4 nih.gov
HTR3AData Not Available-9.1 nih.gov
MAOBData Not Available-9.1 nih.gov
SLC18A2Data Not Available-7.5 nih.gov
Human Serum Albumin (HSA)Data Not Available-8.17 nih.gov

Network Pharmacology Approaches to Elucidate Lurasidone (Hydrochloride) Mechanisms

Network pharmacology is a systems biology-based approach that investigates the complex interactions between drugs, biological targets, and disease pathways. nih.gov This methodology moves beyond the "one drug, one target" paradigm to provide a holistic understanding of a drug's mechanism of action within a biological network.

A network pharmacology study on lurasidone identified 327 potential targets for the drug. researchgate.net By integrating this information with targets related to specific conditions, researchers can construct protein-protein interaction (PPI) networks. researchgate.net Topological analysis of these networks helps to identify "hub" targets, which are highly connected nodes that are often critical for network function. researchgate.net

One study explored the mechanisms of lurasidone by identifying its targets and constructing a drug-pathway-target-disease network. nih.govresearchgate.net This analysis revealed seven core targets: Monoamine oxidase B (MAOB), 5-hydroxytryptamine receptor 1A (HTR1A), 1B (HTR1B), 2A (HTR2A), 3A (HTR3A), and 7 (HTR7), and Solute carrier family 18 member A2 (SLC18A2). nih.gov Further pathway analysis showed that these targets were significantly enriched in the serotonergic synapse signaling pathway. nih.govresearchgate.net This suggests that lurasidone exerts its effects not just through individual receptor blockade but by modulating the entire serotonergic system. nih.gov

The findings from network pharmacology provide a theoretical basis for understanding the broader pharmacological effects of lurasidone and can help in identifying potential new therapeutic applications or explaining complex clinical observations. nih.govresearchgate.net

Table 2: Core Targets of Lurasidone Identified Through Network Pharmacology
Gene SymbolProtein NameAssociated Pathway
MAOBMonoamine oxidase BSerotonergic synapse
HTR1A5-hydroxytryptamine receptor 1ASerotonergic synapse
HTR1B5-hydroxytryptamine receptor 1BSerotonergic synapse
HTR2A5-hydroxytryptamine receptor 2ASerotonergic synapse
HTR3A5-hydroxytryptamine receptor 3ASerotonergic synapse
HTR75-hydroxytryptamine receptor 7Serotonergic synapse
SLC18A2Solute carrier family 18 member A2 (Vesicular monoamine transporter 2)Serotonergic synapse

Predictive Modeling of Lurasidone (Hydrochloride) Pharmacodynamic and Pharmacokinetic Properties

Predictive modeling, or in silico modeling, uses computational algorithms to forecast the absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic properties of a drug candidate before extensive experimental testing. researchgate.netsciensage.info These models are crucial in early drug discovery for screening large numbers of compounds and prioritizing those with favorable pharmacokinetic profiles. researchgate.net

Pharmacodynamic Modeling: Positron Emission Tomography (PET) studies have been used to model the pharmacodynamics of lurasidone, specifically its occupancy of dopamine D2 receptors. In healthy volunteers, single doses of 40-80 mg resulted in D2 receptor occupancy levels of over 60%, a threshold often associated with clinical efficacy for antipsychotics. nih.govjohnshopkins.edu A significant correlation exists between serum lurasidone concentrations and D2 receptor occupancy. nih.govcambridge.org Modeling suggests that blood concentrations greater than 70 ng/mL may be necessary to achieve a 65% occupancy level in subcortical brain regions. nih.gov

Pharmacokinetic (ADME) Modeling: In silico ADME predictions for lurasidone suggest generally favorable pharmacokinetic properties. researchgate.net Lurasidone reaches peak plasma concentrations in 1-3 hours, and steady-state concentrations are achieved within seven days. nih.govpsychopharmacologyinstitute.com It is highly bound (~99%) to plasma proteins. nih.govpsychopharmacologyinstitute.com The primary route of metabolism is via the cytochrome P450 enzyme CYP3A4. nih.govpsychopharmacologyinstitute.com Computational tools can predict properties like solubility, potential for drug-drug interactions, and permeability across biological membranes like the blood-brain barrier. mdpi.com One study utilized GastroPlus™ modeling to simulate human plasma levels of a long-acting lurasidone formulation, supporting its potential as an innovative drug delivery system. nih.gov These predictive models help to rationalize preclinical drug development and reduce the need for extensive animal testing. sciensage.info

Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters of Lurasidone
ParameterValue/DescriptionSource
Time to Peak Plasma Concentration (Tmax)1-3 hours nih.govpsychopharmacologyinstitute.com
Time to Steady StateWithin 7 days psychopharmacologyinstitute.com
Elimination Half-life~18 hours nih.govpsychopharmacologyinstitute.com
Plasma Protein Binding~99% nih.govpsychopharmacologyinstitute.com
MetabolismPrimarily via CYP3A4 nih.govpsychopharmacologyinstitute.com
Systemic Bioavailability9-19% nih.gov
Therapeutic D2 Receptor Occupancy>60% nih.gov

Future Directions and Emerging Research Avenues for Lurasidone Hydrochloride

Exploration of Unidentified Lurasidone (B1662784) (Hydrochloride) Metabolites and Novel Pathways

While the primary metabolic routes of lurasidone are known, a complete understanding of its biotransformation is still developing. Lurasidone is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme. mdpi.comnih.gov The main metabolic processes include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.govspectroscopyonline.com This results in two major active metabolites, ID-14283 and ID-14326, and two primary inactive metabolites, ID-20219 and ID-20220. nih.govwikipedia.org However, research suggests the existence of other metabolites. One study identified S-methyl lurasidone (M21) and S-methyl hydroxylurasidone (M22) as prevalent metabolites in urine. spectroscopyonline.com

Future research will likely focus on:

Advanced Analytical Techniques: Employing high-resolution mass spectrometry (HRMS) to detect and characterize metabolites present in low concentrations in biological samples. spectroscopyonline.com

In-depth Metabolic Studies: Utilizing in vitro models like human liver microsomes and in vivo animal studies to further delineate the enzymes involved and identify new metabolic products.

Pharmacogenomics: Investigating how genetic variations in metabolic enzymes influence the metabolic profile of lurasidone to understand inter-individual differences in drug response.

A more profound knowledge of lurasidone's complete metabolic profile will aid in predicting drug interactions and explaining variability in patient outcomes.

Advanced Preclinical Modeling for Specific Neuropsychiatric Endophenotypes Related to Lurasidone (Hydrochloride) Activity

To better understand lurasidone's therapeutic effects, particularly its pro-cognitive benefits, researchers are utilizing advanced preclinical models that focus on specific neuropsychiatric endophenotypes—measurable traits associated with a disorder. evidence-based-psychiatric-care.orgresearchgate.net For schizophrenia, these endophenotypes include deficits in memory, cognition, and executive functions. evidence-based-psychiatric-care.orgresearcher.life Lurasidone has shown promise in improving these areas in animal models. evidence-based-psychiatric-care.orgresearchgate.netresearchgate.net

Advanced preclinical models being used include:

Animal Models of Cognitive Deficits: Studies in animal models have shown that lurasidone can improve cognitive functions. evidence-based-psychiatric-care.orgpsychiatrist.com Its effects are thought to be mediated through its high affinity for serotonin (B10506) 5-HT7 and 5-HT1A receptors. evidence-based-psychiatric-care.orgresearcher.life

Neuroplasticity and Epigenetic Modulation: At a cellular level, lurasidone promotes neuronal plasticity, modulates epigenetic mechanisms that control gene transcription, and increases the expression of brain-derived neurotrophic factor (BDNF). evidence-based-psychiatric-care.orgresearchgate.netresearcher.life

These sophisticated models provide a more detailed understanding of the neurobiological mechanisms behind lurasidone's impact on cognition, which may lead to more targeted therapeutic strategies.

Elucidation of Long-Term Molecular and Cellular Adaptations Induced by Lurasidone (Hydrochloride)

Long-term use of antipsychotics can lead to significant molecular and cellular changes in the brain. nih.gov Understanding these neuroplastic adaptations is crucial for optimizing long-term treatment. Lurasidone's unique receptor binding profile suggests it may induce distinct long-term changes compared to other antipsychotics. evidence-based-psychiatric-care.org

Future research directions include:

Transcriptional and Proteomic Analysis: Examining long-term changes in gene and protein expression in relevant brain regions to identify the molecular pathways modulated by chronic lurasidone treatment. mdpi.comnih.gov

Epigenetic Modifications: Investigating how lurasidone may alter epigenetic markers, such as histone modifications, to produce lasting changes in gene expression. researcher.lifenih.gov

Neurogenesis and Synaptic Plasticity: Studying the effects of chronic lurasidone on adult neurogenesis and synaptic proteins to understand its impact on brain structure and function. evidence-based-psychiatric-care.orgresearcher.life

A comprehensive understanding of these long-term adaptations will be key to enhancing lurasidone's therapeutic efficacy.

Development of Enhanced and High-Throughput Analytical Techniques for Lurasidone (Hydrochloride) Research

Advancements in analytical methods are essential for furthering research into lurasidone's metabolism and pharmacokinetics. researchgate.net While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the standard, new techniques are being developed to improve sensitivity and efficiency. dergipark.org.tr

Emerging analytical techniques include:

High-Performance Liquid Chromatography (HPLC): Several HPLC methods have been developed for the quantification of lurasidone in pharmaceutical formulations. dergipark.org.trjopcr.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC offers a more rapid and sensitive method for the quantitative determination of lurasidone. oiirj.org

Potentiometric Sensors: Novel potentiometric sensors based on screen-printed electrodes modified with molecularly imprinted polymers are being developed for the nanomolar detection of lurasidone in pharmaceutical and biological samples. nih.govrsc.org

These advanced techniques will improve the precision of lurasidone research and support the development of personalized medicine through more accurate therapeutic drug monitoring.

Computational and AI-Driven Approaches in Lurasidone (Hydrochloride) Drug Discovery and Optimization

Computational and artificial intelligence (AI) methods are increasingly being used to accelerate drug discovery and development. nih.gov These in silico approaches can help identify new therapeutic targets and optimize existing drugs.

Applications for lurasidone research include:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion of lurasidone to optimize dosing and predict clinical outcomes.

Nanoparticle Drug Delivery Systems: Research is being conducted on formulating lurasidone into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its bioavailability and allow for sustained release, potentially reducing dosing frequency. nih.gov

AI in Personalized Medicine: AI platforms can be used to optimize drug dosages for individual patients by analyzing their unique characteristics and treatment responses.

Q & A

Q. What analytical methods are validated for quantifying Lurasidone Hydrochloride in pharmaceutical formulations?

Methodological Answer:

  • TLC-Densitometry : Use silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) mobile phase. Quantify at 323 nm, linear range 100–600 ng/band (Rf = 0.47 ± 0.01). Validate via specificity, precision (RSD <2%), and recovery (98–102%) .
  • HPLC : Reverse-phase C18 column, mobile phase methanol:buffer (pH 3.5), UV detection at 254 nm. Linearity: 1–50 µg/mL. Robust for bulk and dosage forms .
  • LC-MS/MS : Sensitive for plasma/bile/urine matrices (LLOQ: 0.1 ng/mL). Use deuterated internal standards (e.g., [2H4]-Lurasidone) to minimize matrix effects .

Q. What receptor binding profiles define Lurasidone Hydrochloride’s pharmacological activity?

Methodological Answer:

  • Primary Targets :
    • Dopamine D2 : IC50 = 1.68 nM (antagonist)
    • 5-HT7 : IC50 = 0.495 nM (antagonist)
    • 5-HT1A : IC50 = 6.75 nM (partial agonist)
  • Secondary Targets : α2A/α2C adrenergic receptors (moderate antagonism).
  • Absence of Activity : No affinity for H1 or mACh receptors, reducing sedation/metabolic side effects .

Q. How are preclinical models used to evaluate Lurasidone Hydrochloride’s efficacy in neuropsychiatric disorders?

Methodological Answer:

  • ADHD Models : SHRSP rats (spontaneously hypertensive) show reduced hyperactivity (0.3–1.0 mg/kg) and improved attention in Object Retrieval Detour tests .
  • Schizophrenia Models :
    • MK-801-induced cognitive deficits reversed in Morris water maze (1–3 mg/kg).
    • Conditioned avoidance response inhibition (D2-mediated) at 0.1–1 mg/kg .

II. Advanced Research Questions

Q. How can coamorphous systems enhance Lurasidone Hydrochloride’s solubility and stability?

Methodological Answer:

  • Excipient Selection : Use shikimic acid (1:2 molar ratio) or saccharin for pH-independent solubility. Prepare via solvent evaporation (vacuum rotary) .
  • Stability Testing : Accelerated conditions (40°C/75% RH, UV light). Monitor via PXRD/HPLC for recrystallization (<5% degradation at 3 months) .

Q. What experimental designs mitigate confounding factors in clinical trials for schizophrenia relapse prevention?

Methodological Answer:

  • Endpoint Selection : Differentiate "relapse with hospitalization" vs. "without" to capture severity. Use PRISMA-guided systematic reviews for comparator selection (e.g., quetiapine XR) .
  • Adherence Adjustment : Apply Lacro’s non-adherence rate (49.5%) to real-world efficacy estimates .

Q. How are Lurasidone Hydrochloride’s metabolites identified and characterized in pharmacokinetic studies?

Methodological Answer:

  • Inactive Metabolites :
    • 14283 : Major hydroxylated metabolite (CAS 186204-32-0). Detect via LC-MS/MS with deuterated analogs (e.g., 14283-d8) .
  • In Vivo Profiling : Use radiolabeled isotopes in rodent models to track hepatic CYP3A4-mediated oxidation .

III. Stability and Formulation Challenges

Q. What accelerated degradation conditions validate method robustness for Lurasidone Hydrochloride?

Methodological Answer:

  • Forced Degradation : Expose to 0.1N HCl (acid), 0.1N NaOH (base), UV light (200 Wh/m²), and 40°C/75% RH (humidity). Monitor degradation products via TLC/HPLC .
  • Acceptance Criteria : ≤10% degradation for method validation. Major degradants: oxidized and hydrolyzed derivatives .

Q. How do excipient interactions affect Lurasidone Hydrochloride’s nasal permeability in mucoadhesive formulations?

Methodological Answer:

  • Ex Vivo Testing : Use sheep nasal mucosa in Franz diffusion cells. Optimize with Labrasol (surfactant) for flux enhancement (2.5-fold vs. solution) .
  • Solubility Screening : Determine equilibrium solubility in Capryol 90 (lipid) and Transcutol HP (permeation enhancer) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.